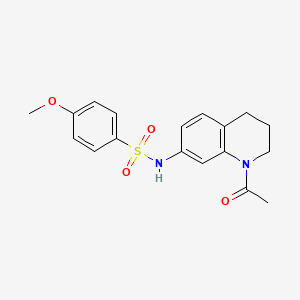
9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole is a chemical compound with potential applications in scientific research. It is a tetrahydrocarbazole derivative that has been synthesized and studied for its potential biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole is not fully understood, but it is believed to act as a partial agonist or antagonist at certain receptors in the brain. It may also have indirect effects on neurotransmitter release and reuptake. Further research is needed to fully elucidate the mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects, depending on the specific receptor it interacts with. For example, it has been shown to increase dopamine release in certain brain regions, which may be relevant to the treatment of certain psychiatric disorders. It has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole in lab experiments is its high affinity for certain receptors in the brain. This can make it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is that its effects may be dose-dependent and may vary depending on the specific experimental conditions. Careful consideration should be given to the appropriate dose and experimental design.
Zukünftige Richtungen
There are many potential future directions for research on 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole. Some possible areas of investigation include:
- Further elucidation of the mechanism of action and receptor selectivity
- Investigation of its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders
- Development of more selective analogs with improved pharmacological properties
- Investigation of its potential as a tool for studying the role of specific receptors in various physiological and pathological processes.
Synthesemethoden
The synthesis of 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole involves the reaction of 9-methylcarbazole with epichlorohydrin in the presence of a catalyst such as sodium hydroxide. The resulting product is then treated with sodium borohydride to yield the final compound. The synthesis process has been optimized to improve yield and purity, and the resulting compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole has potential applications in scientific research, particularly in the study of neurological and psychiatric disorders. It has been shown to have affinity for certain receptors in the brain, including serotonin and dopamine receptors. This makes it a potentially useful tool for studying the role of these receptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
9-methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17-15-5-3-2-4-13(15)14-8-11(6-7-16(14)17)18-9-12-10-19-12/h6-8,12H,2-5,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDBALQBUYMBKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C3=C1C=CC(=C3)OCC4CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3,4-Dichlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2405595.png)
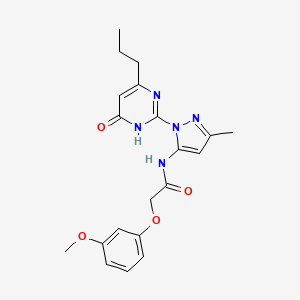
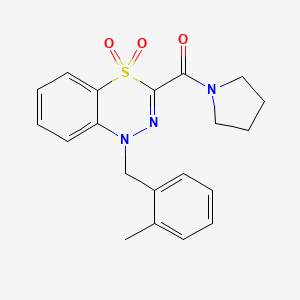
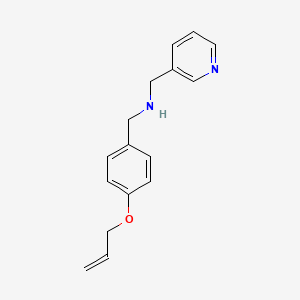

amino}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2405606.png)

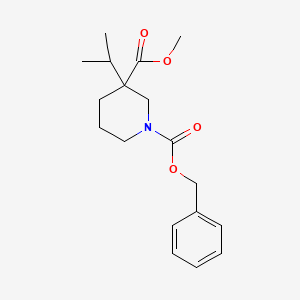
![N-(4-acetamidophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2405610.png)
![3-butyl-1-(3-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2405611.png)
![3-[(1H-Benzimidazol-2-ylthio)methyl]-4-methoxybenzaldehyde](/img/structure/B2405612.png)
![(5-Bromothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405613.png)
